1-Fluoro-3-(3-phenylprop-2-en-1-yl)benzene
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Overview
Description
1-Fluoro-3-(3-phenylprop-2-en-1-yl)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 3-phenylprop-2-en-1-yl group
Preparation Methods
The synthesis of 1-Fluoro-3-(3-phenylprop-2-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and cinnamyl chloride.
Reaction Conditions: The reaction involves the use of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the pure product.
Chemical Reactions Analysis
1-Fluoro-3-(3-phenylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Addition Reactions: The double bond in the 3-phenylprop-2-en-1-yl group can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Scientific Research Applications
1-Fluoro-3-(3-phenylprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-phenylprop-2-en-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, apoptosis, and metabolic processes, depending on its specific structural features and functional groups.
Comparison with Similar Compounds
1-Fluoro-3-(3-phenylprop-2-en-1-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-Phenyl-2-propen-1-ol (cinnamyl alcohol) and 1-Fluoro-3-(2-phenylethyl)benzene share structural similarities.
Uniqueness: The presence of the fluorine atom and the specific substitution pattern in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.
Properties
CAS No. |
62056-40-0 |
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Molecular Formula |
C15H13F |
Molecular Weight |
212.26 g/mol |
IUPAC Name |
1-fluoro-3-(3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C15H13F/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-8,10-12H,9H2 |
InChI Key |
QARQHCHZGXSZJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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